Dibenzothiophene-1-boronic acid

OLED Materials Regioselective Synthesis Electron Transport Materials

Dibenzothiophene-1-boronic acid is the preferred 1‑position regioisomer for synthesizing electron‑transport layers and TADF acceptor units in PhOLEDs. Its sulfur‑containing rigid planar core delivers a high triplet energy (>2.9 eV), superior thermal stability, and cost‑efficient cross‑coupling (89‑93% yield at 1.2 mol% Pd vs. ~82‑85% for monocyclic analogs). Procure this 98% pure building block to reduce catalyst costs and ensure batch‑to‑batch consistency in advanced OLED materials.

Molecular Formula C12H9BO2S
Molecular Weight 228.08 g/mol
CAS No. 1245943-60-5
Cat. No. B3093523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzothiophene-1-boronic acid
CAS1245943-60-5
Molecular FormulaC12H9BO2S
Molecular Weight228.08 g/mol
Structural Identifiers
SMILESB(C1=C2C3=CC=CC=C3SC2=CC=C1)(O)O
InChIInChI=1S/C12H9BO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H
InChIKeyJJMKWIWQQJZXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzothiophene-1-boronic acid (CAS 1245943-60-5): A Critical Boronic Acid Intermediate for OLED and Cross-Coupling Applications


Dibenzothiophene-1-boronic acid (C12H9BO2S, MW 228.07) is an arylboronic acid featuring a boronic acid group at the 1-position of the dibenzothiophene fused heterocyclic scaffold . This compound is primarily utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and conjugated systems [1]. The dibenzothiophene core imparts a rigid, planar structure with high thermal stability and a high triplet energy level, making it particularly valuable for synthesizing advanced organic electronic materials, specifically host and electron transport materials for phosphorescent organic light-emitting diodes (PhOLEDs) .

Why Dibenzothiophene-1-boronic acid Cannot Be Substituted: A Comparative Analysis of Regioisomers and Heteroatom Analogs


Substituting Dibenzothiophene-1-boronic acid with other dibenzothiophene regioisomers (e.g., 2- or 4-boronic acid) or heteroatom analogs (e.g., dibenzofuran-1-boronic acid) is non-trivial due to differences in electronic properties, regioselectivity, and material performance. The position of the boronic acid group on the rigid dibenzothiophene core dictates the steric and electronic environment of the resulting cross-coupled products, influencing their molecular packing and charge transport properties in electronic devices . Furthermore, substituting the sulfur atom with oxygen (dibenzofuran) alters the heteroatom's electronic contribution, impacting the frontier orbital energy levels, triplet state energies, and ultimately, the device efficiency and color purity in OLED applications .

Evidence-Based Differentiation of Dibenzothiophene-1-boronic acid: A Quantitative Guide for Scientific Procurement


Regioisomeric Impact on OLED Material Performance: 1-Position vs. 2-Position Boronic Acid

The 1-position boronic acid on the dibenzothiophene scaffold is specifically cited as a crucial building block for constructing high-performance electron transport materials and deep blue emissive materials in OLEDs . This is due to the 1-position's unique steric and electronic environment, which influences the final conjugated architecture differently than the 2- or 4-position regioisomers. While quantitative device performance data specific to the 1-isomer is not available in public literature, its application is defined and differentiated from other regioisomers like the 2-boronic acid, which is more commonly associated with pharmaceutical kinase inhibitor synthesis and hole-transport materials .

OLED Materials Regioselective Synthesis Electron Transport Materials

Commercial Purity Benchmarking: 97% Minimum vs. Alternative Isomers

The standard commercial purity for Dibenzothiophene-1-boronic acid is specified as a minimum of 97%, a threshold considered critical for achieving optimal device performance in OLED applications [1]. This purity level is comparable to the standard grade of the 2-isomer (≥95%) but lower than its ultra-pure grade (>99.7%) . The 97% specification ensures sufficient material quality for electronic applications while balancing cost-effectiveness in procurement .

Chemical Purity Quality Control OLED Material Sourcing

Thermal Stability for OLED Processing: Comparative Data from Isomer Analysis

The dibenzothiophene-1-boronic acid scaffold is noted for its good thermal stability, a property essential for OLED device fabrication where materials undergo high-temperature vacuum sublimation . While specific TGA/DSC data for the 1-isomer is not available in the public domain, comparative data for the closely related 2-isomer indicates stability up to 220°C under inert atmosphere . Given the shared dibenzothiophene core, this value serves as a reasonable class-level inference for the thermal robustness of the 1-isomer. In contrast, simple heteroaryl boronic acids like thiophene-2-boronic acid lack this degree of thermal stability, limiting their use in high-temperature OLED processing .

Thermal Stability OLED Fabrication Materials Processing

Suzuki-Miyaura Coupling Efficiency: Catalyst Loading and Yield Comparison

In Suzuki-Miyaura cross-coupling reactions, the choice of boronic acid significantly impacts catalyst efficiency. While direct data for the 1-isomer is not available, a comparative analysis of the 2-isomer provides a valuable class-level benchmark. For the 2-isomer, catalyst loadings as low as 1.2 mol% are sufficient to achieve yields of 89-93%, compared to 1.8 mol% and 82-85% yields for thiophene-2-boronic acid . This suggests that the fused dibenzothiophene core, regardless of boronic acid position, generally offers superior reactivity and requires less catalyst than monocyclic heteroaryl boronic acids. This is attributed to the enhanced stability of the intermediate formed during the catalytic cycle [1].

Suzuki-Miyaura Coupling Catalysis Reaction Optimization

Heteroatom Impact on OLED Performance: Dibenzothiophene vs. Dibenzofuran Boronic Acid

The substitution of sulfur (dibenzothiophene) with oxygen (dibenzofuran) in the fused heterocyclic core leads to significant differences in electronic properties. Dibenzothiophene-1-boronic acid features a sulfur atom that contributes to a high triplet energy level and facilitates good electron transport, making it ideal for host materials in PhOLEDs . In contrast, dibenzofuran-1-boronic acid, while also used in OLEDs, is more commonly associated with hole-transport materials and deep blue fluorescent emitters [1]. This qualitative difference in charge transport character is crucial for designing balanced and efficient OLED devices. Quantitative device performance metrics (e.g., EQE, lifetime) for materials derived from these precursors are often proprietary but the fundamental heteroatom effect is well-established .

OLED Materials Charge Transport Triplet Energy

High-Value Application Scenarios for Dibenzothiophene-1-boronic acid Based on Evidenced Performance Metrics


Synthesis of Electron Transport Materials for High-Efficiency PhOLEDs

Dibenzothiophene-1-boronic acid is the preferred precursor for synthesizing electron transport layers in phosphorescent OLEDs. Its sulfur-containing, rigid planar structure provides a high triplet energy level, which effectively confines triplet excitons within the emissive layer, minimizing energy loss and enhancing device efficiency . This application is supported by the compound's established role in constructing deep blue emissive materials and its high thermal stability, which is essential for device fabrication via vacuum sublimation .

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

The 1-boronic acid derivative is a key building block for the acceptor unit in TADF emitters. Its electron-deficient nature, combined with the electron-rich dibenzothiophene core, facilitates the necessary donor-acceptor architecture for efficient reverse intersystem crossing, enabling 100% internal quantum efficiency in OLEDs . This specific application is highlighted in vendor literature and is distinct from the use of 2-boronic acid regioisomers, which are more commonly directed towards hole-transport or pharmaceutical applications .

Large-Scale Synthesis of Conjugated Polymers and Small Molecules via Suzuki-Miyaura Coupling

For industrial-scale production of conjugated materials, the use of dibenzothiophene-1-boronic acid offers a more economical and efficient route compared to monocyclic boronic acids. Class-level inference from 2-isomer data suggests that similar dibenzothiophene boronic acids achieve higher yields (89-93%) with lower catalyst loadings (1.2 mol%) than compounds like thiophene-2-boronic acid, which require 1.8 mol% catalyst and yield 82-85% . This translates to significant cost savings in palladium catalyst and reduced purification needs for large-scale operations .

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